molecular formula C25H36O3 B1242206 RU 26752

RU 26752

Cat. No.: B1242206
M. Wt: 384.6 g/mol
InChI Key: MOFIIHQCTIJVBB-JEHIOXJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7R,8R,9S,10R,13S,14S,17R)-10,13-Dimethyl-7-propylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5’-oxolane]-2’,3-dione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8R,9S,10R,13S,14S,17R)-10,13-Dimethyl-7-propylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5’-oxolane]-2’,3-dione involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes cyclization reactions, spiro formation, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(7R,8R,9S,10R,13S,14S,17R)-10,13-Dimethyl-7-propylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5’-oxolane]-2’,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(7R,8R,9S,10R,13S,14S,17R)-10,13-Dimethyl-7-propylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5’-oxolane]-2’,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (7R,8R,9S,10R,13S,14S,17R)-10,13-Dimethyl-7-propylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5’-oxolane]-2’,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopentane-1,2’-oxirane]: Another spiro compound with different substituents.

    Spiro[cyclohexane-1,2’-oxirane]: Similar structure but with a cyclohexane ring.

    Spiro[cyclopentane-1,2’-pyrrolidine]: Contains a pyrrolidine ring instead of an oxolane ring.

Uniqueness

(7R,8R,9S,10R,13S,14S,17R)-10,13-Dimethyl-7-propylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5’-oxolane]-2’,3-dione is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its spiro structure also contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H36O3

Molecular Weight

384.6 g/mol

IUPAC Name

(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-propylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

InChI

InChI=1S/C25H36O3/c1-4-5-16-14-17-15-18(26)6-10-23(17,2)19-7-11-24(3)20(22(16)19)8-12-25(24)13-9-21(27)28-25/h15-16,19-20,22H,4-14H2,1-3H3/t16-,19+,20+,22-,23+,24+,25-/m1/s1

InChI Key

MOFIIHQCTIJVBB-JEHIOXJOSA-N

Isomeric SMILES

CCC[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C

Canonical SMILES

CCCC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C

Pictograms

Irritant

Synonyms

7-propyl spirolactone
RU 26752
RU-26752

Origin of Product

United States

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